O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt

Isotopic Purity Internal Standard LC-MS/MS

O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt (CAS 1329610-82-3), a stable isotope-labeled (SIL) derivative of the common organophosphate (OP) pesticide metabolite O,O-Dimethyl Dithiophosphate Ammonium Salt (CAS 1066-97-3). The compound, with the molecular formula 13C2H10NO2PS2 and a molecular weight of 177.20 g/mol, is specifically synthesized as an analytical internal standard for the precise quantification of dimethyl dithiophosphate (DMDTP) in complex biological and environmental matrices.

Molecular Formula C2H10NO2PS2
Molecular Weight 177.185
CAS No. 1329610-82-3
Cat. No. B590316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt
CAS1329610-82-3
SynonymsPhosphorodithioic Acid O,O-Dimethyl Ester-13C2 Ammonium Salt;  Ammonium Methyl Phosphorodithioate-13C2;  Ammonium O,O-Dimethyl Dithiophosphate-13C2;  Ammonium O,O’-Dimethyl Phosphorodithioate-13C2;  Ammonium Dimethyldithiophosphate-13C2;  O,O-Dimethyldith
Molecular FormulaC2H10NO2PS2
Molecular Weight177.185
Structural Identifiers
SMILESCOP(=S)(OC)S.N
InChIInChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3/i1+1,2+1;
InChIKeyPPGORMGERPBFTJ-AWQJXPNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt: A Key 13C-Stable Isotope-Labeled Internal Standard for Environmental and Clinical LC-MS Analysis


O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt (CAS 1329610-82-3), a stable isotope-labeled (SIL) derivative of the common organophosphate (OP) pesticide metabolite O,O-Dimethyl Dithiophosphate Ammonium Salt (CAS 1066-97-3) [1]. The compound, with the molecular formula 13C2H10NO2PS2 and a molecular weight of 177.20 g/mol, is specifically synthesized as an analytical internal standard for the precise quantification of dimethyl dithiophosphate (DMDTP) in complex biological and environmental matrices . As a metabolite of widely used insecticides such as malathion, phosmet, and dimethoate, DMDTP serves as a critical urinary biomarker for human exposure to this class of neurotoxicants [2]. The -13C2 labeling in the methoxy groups provides this standard with the requisite physicochemical properties and mass spectrometric shift essential for accurate quantitation, distinguishing it from unlabeled and other isotopically labeled analogs [3].

Workflow LC-MS/MS quantitative bioanalysis for organophosphate metabolite DMDTP
Selection 13C-labeled internal standard with +2 Da mass shift for MRM differentiation
Use Context Matrix-effect correction in human urine research matrices and environmental samples

Procurement Implications: Why O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt Cannot Be Replaced by Unlabeled or Deuterated Analogs in LC-MS/MS Assays


The analytical performance of LC-MS/MS quantification of DMDTP hinges on the use of a structurally identical internal standard that co-elutes with the analyte but is distinguishable by mass [1]. Generic substitution of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt with an unlabeled analog (CAS 1066-97-3) or even a structurally similar deuterated analog (e.g., O,O-Dimethyl-d6 Dithiophosphate Ammonium Salt, CAS 2470130-47-1) introduces unacceptable quantitative error. While an unlabeled standard cannot be distinguished from the native analyte, leading to signal convolution, deuterated analogs exhibit significant chromatographic isotope effects, particularly in reversed-phase LC separations [2]. This differential elution undermines their ability to compensate for matrix effects and ionization suppression, which are pronounced in urine and other complex biological samples [3]. The -13C2 labeling ensures near-identical chromatographic retention time, a prerequisite for accurate matrix effect correction and achieving the low ng/mL-level sensitivity required for regulatory biomonitoring [4].

Risk Factor
Target (13C2-labeled)
Substitute Concern
Mass Spectrometric Differentiation
+2 Da mass shift enables separate MRM channels; supports accurate quantification
Unlabeled analog provides no mass differentiation; may cause signal convolution and quantitative bias
Chromatographic Co-elution
Near-identical retention time supports robust matrix-effect and ionization-suppression correction
Deuterated (d6) analog may elute earlier due to inverse isotope effect; differential elution may compromise matrix-effect correction

Quantitative Differentiation of O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt for Method Validation and Procurement


Comparative Isotopic Purity and Analytical Signal Interference with Unlabeled O,O-Dimethyl Dithiophosphate Ammonium Salt (CAS 1066-97-3)

O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt provides a mass shift of +2 Da relative to the unlabeled analyte (DMDTP), enabling unequivocal distinction via MRM mass spectrometry. In contrast, the unlabeled ammonium salt (CAS 1066-97-3) offers no mass difference and is therefore unsuitable as an internal standard [1].

Mass Spectrometric Differentiation
Reported
+2.00 Da mass shift (13C2) vs 0.00 Da (unlabeled)
Supports separate MRM channel monitoring without cross-interference
LC-MS/MS, negative ion mode; baseline-resolved transitions reported
Isotopic Purity Internal Standard LC-MS/MS

Comparative Chromatographic Co-Elution with Deuterated Internal Standard (O,O-Dimethyl-d6 Dithiophosphate Ammonium Salt, CAS 2470130-47-1)

The 13C2-labeled ammonium salt exhibits near-identical chromatographic retention time to its unlabeled counterpart, a critical attribute for an effective internal standard. In contrast, perdeuterated analogs, such as the d6-labeled compound (CAS 2470130-47-1), are known to exhibit a measurable inverse isotope effect on reversed-phase chromatography, often eluting slightly earlier than the non-labeled analyte [1].

Chromatographic Co-Elution
Class-level
Negligible ΔRT (13C-labeled class) vs earlier elution (perdeuterated class)
Supports matrix-effect correction via precise co-elution
Class-level behavior on RP columns; exact shift not quantified for this specific compound
Chromatographic Resolution Isotope Effect Internal Standard

Comparative Performance in Validated LC-MS/MS Method for Urinary Dialkylphosphate Quantification

In a validated LC-MS/MS method for the simultaneous determination of six organophosphate metabolites in human urine, the use of a structurally similar dialkylphosphate internal standard (Dibutylphosphate, DBP) achieved a limit of quantification (LOQ) of 2 µg/L for DMDTP [1]. Employing the isotopologue O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt as a true internal standard for DMDTP would be expected to further improve precision and accuracy by providing superior correction for DMDTP-specific matrix effects and extraction recovery, which cannot be perfectly accounted for by a non-identical compound like DBP [2].

Method LOQ Context
Method context
LOQ: 2 µg/L
Supports ISTD optimization review for DMDTP quantification
Reported with generic IS (DBP); 13C2-ISTD may improve precision; intra-assay CV
Supply Chain & Purity
Data to verify
Analytical Standard grade (certified) vs 95% synthesis grade (unlabeled)
Supports method development procurement decisions
Vendor datasheet context; in-house verification recommended
Biomonitoring LC-MS/MS Method Validation Exposure Assessment

Comparative Supply Chain and Purity Profile for Method Development

O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt is supplied as a neat analytical standard for research use, specifically designed for method development and validation . This is in direct contrast to the unlabeled compound (CAS 1066-97-3), which is often sourced at a lower purity (e.g., 95%) and marketed for general chemical or industrial synthesis applications .

Supply Chain & Purity
Data to verify
Analytical Standard grade (certified) vs 95% synthesis grade (unlabeled)
Supports method development procurement decisions
Vendor datasheet context; in-house verification recommended
Analytical Standard Method Development Purity

High-Impact Application Scenarios for O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt in Research and Industrial Labs


Regulatory-Compliant Biomonitoring for Human Exposure to Organophosphate Pesticides

This compound is essential for laboratories conducting large-scale human biomonitoring studies, such as those under the CDC's National Health and Nutrition Examination Survey (NHANES). It enables the accurate, low-concentration quantification of DMDTP in urine samples, meeting the stringent data quality objectives (DQOs) required for regulatory reporting [1]. The 13C2-labeled standard provides the necessary analytical specificity to distinguish environmental exposure levels from background noise and matrix interferences, ensuring compliance with guidelines from bodies like the FDA and EPA.

Forensic and Clinical Toxicology for Organophosphate Poisoning Confirmation

In clinical or forensic toxicology labs, rapid and unequivocal identification of OP pesticide poisoning is critical. O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt serves as the definitive internal standard for confirmatory LC-MS/MS assays, replacing less specific and time-consuming GC-MS methods that require derivatization [2]. Its use drastically reduces analysis time and increases confidence in the quantitative results, which may be used in medico-legal investigations.

Environmental Fate and Food Safety Studies for Pesticide Residue Analysis

For agrochemical companies and environmental monitoring agencies, this standard is used to track the degradation of key OP insecticides (e.g., malathion, dimethoate) in soil, water, and food matrices. By spiking samples with the 13C2-labeled standard, researchers can accurately correct for analyte losses during complex sample preparation (e.g., QuEChERS extraction) . This ensures precise quantification of DMDTP as a degradation product, a requirement for generating robust environmental fate data for pesticide registration dossiers.

Development and Validation of High-Throughput LC-MS/MS Assays

For CROs and core analytical facilities developing new LC-MS/MS panels for multiple dialkylphosphate metabolites, this compound is a critical reagent. Its use allows for the creation of robust, multiplexed methods with high throughput and minimal cross-talk [1]. The compound's stability and solubility profile, as documented in vendor technical datasheets, ensures consistent preparation of calibration standards and quality control (QC) samples, a key factor in maintaining long-term assay reproducibility and meeting acceptance criteria for method validation.

Application
Selection Property
Validation Focus
Human exposure research biomonitoring
13C-labeled ISTD for DMDTP quantification
Matrix-effect correction and assay sensitivity in research matrices
Research toxicology and OP exposure confirmation studies
Confirmatory LC-MS/MS internal standard
Quantitative accuracy and method specificity review
Environmental fate and residue research studies
ISTD for extraction recovery correction
Sample preparation recovery validation in complex matrices
High-throughput LC-MS/MS method development
Multiplexed method ISTD
Calibration reproducibility and long-term assay stability

Technical Documentation Hub

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10 linked technical documents
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